molecular formula C9H9BrFNO2 B11742201 3-Bromo-5-fluoro-L-phenylalanine

3-Bromo-5-fluoro-L-phenylalanine

Cat. No.: B11742201
M. Wt: 262.08 g/mol
InChI Key: FUHSSCCQGTWFBQ-QMMMGPOBSA-N
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Description

3-Bromo-5-fluoro-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, specifically at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-L-phenylalanine typically involves the halogenation of L-phenylalanine. One common method includes the bromination of 5-fluoro-L-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For instance, phenylalanine ammonia lyase (PAL) can be used in combination with ammonium carbamate to produce enantiomerically pure halophenylalanines . This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the amino group to a nitro group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxyl group to an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce nitro and alcohol derivatives, respectively .

Scientific Research Applications

3-Bromo-5-fluoro-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Bromo-L-phenylalanine
  • 5-Fluoro-L-phenylalanine
  • 3-Chloro-5-fluoro-L-phenylalanine

Comparison: 3-Bromo-5-fluoro-L-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring. This dual halogenation can result in distinct chemical and biological properties compared to its mono-halogenated counterparts. For instance, the compound may exhibit enhanced stability, reactivity, and binding affinity in various applications .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(2S)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1

InChI Key

FUHSSCCQGTWFBQ-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(C(=O)O)N

Origin of Product

United States

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